molecular formula C17H18N2O B15065012 3-Amino-1-(3,4-dimethylphenyl)-4-phenylazetidin-2-one

3-Amino-1-(3,4-dimethylphenyl)-4-phenylazetidin-2-one

Cat. No.: B15065012
M. Wt: 266.34 g/mol
InChI Key: GKBMNHAAZZPIJJ-UHFFFAOYSA-N
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Description

3-Amino-1-(3,4-dimethylphenyl)-4-phenylazetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3,4-dimethylphenyl)-4-phenylazetidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4-dimethylbenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization in the presence of a suitable catalyst, such as acetic acid, to yield the desired azetidinone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(3,4-dimethylphenyl)-4-phenylazetidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-1-(3,4-dimethylphenyl)-4-phenylazetidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-1-(3,4-dimethylphenyl)-4-phenylazetidin-2-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-phenylazetidin-2-one: Lacks the dimethylphenyl group, which may affect its reactivity and biological activity.

    4-Phenylazetidin-2-one: Lacks the amino group, which may reduce its potential for certain types of reactions.

    3,4-Dimethylphenylazetidin-2-one: Lacks the phenyl group, which may influence its chemical properties.

Uniqueness

The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets .

Properties

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

3-amino-1-(3,4-dimethylphenyl)-4-phenylazetidin-2-one

InChI

InChI=1S/C17H18N2O/c1-11-8-9-14(10-12(11)2)19-16(15(18)17(19)20)13-6-4-3-5-7-13/h3-10,15-16H,18H2,1-2H3

InChI Key

GKBMNHAAZZPIJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(C(C2=O)N)C3=CC=CC=C3)C

Origin of Product

United States

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